

An In-depth Technical Guide to the ^{13}C NMR Chemical Shifts of Dibutyrylmethane

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Compound of Interest

Compound Name: Nonane-4,6-dione

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This guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts for dibutyrylmethane (also known as 4,6-nonanedione).

Dibutyrylmethane, a β -diketone, is of significant interest in coordination chemistry and as a precursor in the synthesis of various organic compounds. A key feature of dibutyrylmethane is its existence as a mixture of keto and enol tautomers in solution. ^{13}C NMR spectroscopy is a powerful tool for characterizing this tautomeric equilibrium, as distinct signals are observed for the carbon atoms in each form.

Keto-Enol Tautomerism in Dibutyrylmethane

Dibutyrylmethane exists in a dynamic equilibrium between its diketo form and its enol form. The enol form is stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. The position of this equilibrium is influenced by factors such as the solvent, temperature, and concentration.

Caption: Keto-enol tautomerism of dibutyrylmethane.

^{13}C NMR Chemical Shift Data

The following tables summarize the representative ^{13}C NMR chemical shifts for the keto and enol tautomers of dibutyrylmethane. These values are based on typical chemical shift ranges for β -diketones and data from analogous compounds, as specific experimental data for

dibutyrylmethane is not readily available in the public domain. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ^{13}C NMR Chemical Shifts for the Keto Tautomer of Dibutyrylmethane

Carbon Atom	Chemical Shift (ppm)	Multiplicity (Proton Decoupled)
C=O	~203	s
CH ₂ (α to C=O)	~58	t
CH ₂	~45	t
CH ₂	~26	t
CH ₃	~14	q

Table 2: ^{13}C NMR Chemical Shifts for the Enol Tautomer of Dibutyrylmethane

Carbon Atom	Chemical Shift (ppm)	Multiplicity (Proton Decoupled)
C=O	~192	s
=C-OH	~192	s
=CH	~98	d
CH ₂ (α to C=C)	~38	t
CH ₂	~22	t
CH ₃	~14	q

Experimental Protocol for ^{13}C NMR Spectroscopy of Dibutyrylmethane

The following provides a detailed methodology for acquiring the ^{13}C NMR spectrum of dibutyrylmethane.

1. Sample Preparation:

- Dissolve approximately 50-100 mg of dibutyrylmethane in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or C_6D_6) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

- The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- The spectrometer should be equipped with a broadband probe capable of detecting ^{13}C nuclei.

3. Data Acquisition Parameters:

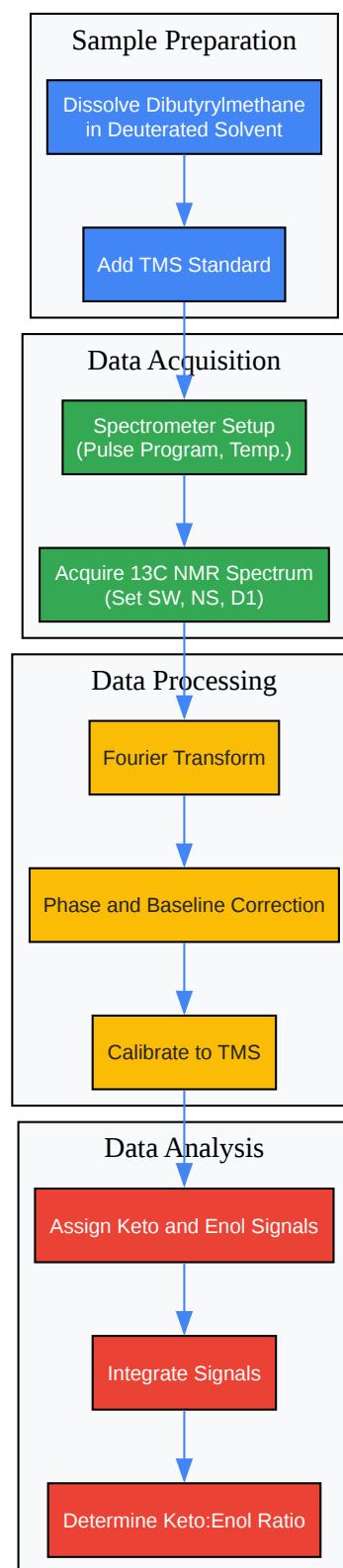
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
- Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected range of chemical shifts.
- Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for obtaining accurate integrations, especially for quaternary carbons.
- Number of Scans (ns): Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is required compared to ^1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.
- Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

- Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.
- Perform a Fourier transform of the Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform a baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm.
- Integrate the signals corresponding to the keto and enol forms to determine their relative concentrations.

Logical Workflow for Tautomer Analysis

The analysis of the keto-enol tautomerism of dibutyrylmethane using ^{13}C NMR follows a logical progression from sample preparation to data interpretation.



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Caption: Workflow for ^{13}C NMR analysis of dibutyrylmethane tautomerism.

This technical guide provides a foundational understanding of the ^{13}C NMR characteristics of dibutyrylmethane. For precise chemical shift assignments and quantitative analysis of the tautomeric equilibrium under specific conditions, it is recommended to acquire experimental data following the outlined protocol.

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